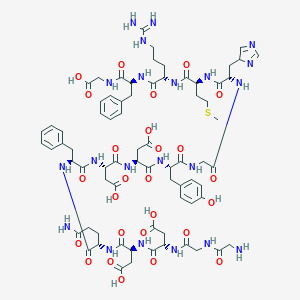
Drosulfakinin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Drosulfakinin II, also known as this compound, is a useful research compound. Its molecular formula is C73H97N21O26S and its molecular weight is 1716.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Physiological Roles
-
Gut Motility and Feeding Behavior
- Drosulfakinin II plays a crucial role in regulating gut motility. Studies indicate that it influences both adult and larval gut functions, modulating contractions and overall digestive processes . The peptide's signaling pathways are implicated in satiety, where its expression increases post-feeding to suppress further food intake .
-
Sexual Receptivity and Behavior
- Research has demonstrated that this compound significantly affects female sexual receptivity in Drosophila. Mutant females lacking this neuropeptide exhibit reduced receptivity, while overexpression enhances it . Additionally, the signaling pathway involving this compound is known to interact with male-specific neural circuits that regulate sexual behaviors, thus balancing arousal levels during mating .
-
Social Behaviors and Aggression
- This compound is involved in social interactions and aggression. It has been shown that this neuropeptide modulates aggression levels in Drosophila, influencing social dynamics and responses to isolation . The peptide's expression is altered under conditions of social isolation, suggesting a role in behavioral adaptation and stress response.
Table 1: Summary of this compound Applications
Case Studies
- Drosulfakinin and Feeding Regulation
- Impact on Female Receptivity
- Aggression Modulation
Propriétés
Numéro CAS |
117457-91-7 |
|---|---|
Formule moléculaire |
C73H97N21O26S |
Poids moléculaire |
1716.7 g/mol |
Nom IUPAC |
(3S)-3-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C73H97N21O26S/c1-121-22-20-44(66(114)86-42(13-8-21-79-73(76)77)64(112)89-45(63(111)82-35-61(108)109)23-37-9-4-2-5-10-37)88-68(116)48(26-40-32-78-36-83-40)84-56(99)34-81-62(110)46(25-39-14-16-41(95)17-15-39)90-71(119)51(29-59(104)105)94-72(120)52(30-60(106)107)92-67(115)47(24-38-11-6-3-7-12-38)91-65(113)43(18-19-53(75)96)87-70(118)50(28-58(102)103)93-69(117)49(27-57(100)101)85-55(98)33-80-54(97)31-74/h2-7,9-12,14-17,32,36,40,42-52,95H,8,13,18-31,33-35,74H2,1H3,(H2,75,96)(H,80,97)(H,81,110)(H,82,111)(H,84,99)(H,85,98)(H,86,114)(H,87,118)(H,88,116)(H,89,112)(H,90,119)(H,91,113)(H,92,115)(H,93,117)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H4,76,77,79)/t40?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
Clé InChI |
CUWHSGFFPVGQHQ-OXPAFWBESA-N |
SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CN |
SMILES canonique |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN |
Séquence |
GGDDQFDDYGXMRFG |
Synonymes |
Drosophila-sulfated tyrosine-kinin activity II drosulfakinin II DSK-II |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















